Ibopamine - 66195-31-1

Ibopamine

Catalog Number: EVT-269874
CAS Number: 66195-31-1
Molecular Formula: C17H25NO4
Molecular Weight: 307.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ibopamine is a member of phenols and a benzoate ester.
Ibopamine is a natural product found in Melodinus fusiformis with data available.
Source and Classification

Ibopamine is classified as a sympathomimetic agent. It is synthesized from N-methyldopamine through various chemical processes, including esterification with isobutyric anhydride. The compound's structure allows it to mimic the actions of catecholamines, which are neurotransmitters that play significant roles in the sympathetic nervous system .

Synthesis Analysis

Methods and Technical Details

Ibopamine can be synthesized through the following steps:

  1. Esterification: The synthesis begins with the reaction of N-methyldopamine with isobutyric anhydride in the presence of a base such as pyridine. This step forms the di-isobutyryl ester of N-methyldopamine.
  2. Purification: The crude product undergoes purification via recrystallization or chromatography to yield pure ibopamine hydrochloride.
  3. Alternative Preparation: Another method involves preparing ibopamine maleate by reacting ibopamine base with maleic acid in a suitable organic solvent like acetone. The resulting salt can be precipitated using ethyl ether .

Industrial Production

In industrial settings, the synthesis follows similar routes but utilizes larger quantities and more robust equipment to ensure high purity and yield. Techniques such as bulk esterification and large-scale chromatography are employed .

Molecular Structure Analysis

Structure and Data

The molecular formula of ibopamine is C17H25NO4C_{17}H_{25}NO_{4}, with a molar mass of approximately 307.39 g/mol. Its structure consists of a dopamine backbone modified by two isobutyryl groups at the 3 and 4 positions, which enhances its stability and bioavailability compared to dopamine itself .

3D Structure Visualization

The three-dimensional structure of ibopamine can be represented using various chemical visualization tools, showing the spatial arrangement of atoms that contribute to its pharmacological activity.

Chemical Reactions Analysis

Types of Reactions

Ibopamine undergoes several significant chemical reactions:

  1. Hydrolysis: In the aqueous humor, ibopamine is rapidly hydrolyzed to epinine by esterases present in ocular tissues, which is crucial for its action as a mydriatic agent.
  2. Oxidation: Epinine can further undergo oxidation reactions within the body, impacting its pharmacokinetics and dynamics .

Common Reagents and Conditions

  • Hydrolysis occurs under physiological conditions facilitated by esterases.
  • Oxidation typically requires oxygen and specific enzymes present in biological systems .
Mechanism of Action

Ibopamine's mechanism involves its conversion to epinine upon hydrolysis, which then stimulates D1 dopaminergic and alpha-adrenergic receptors. This dual action results in increased aqueous humor production and mydriasis, making it effective for ophthalmic procedures. The rapid hydrolysis also limits systemic exposure, reducing potential side effects associated with other sympathomimetics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ibopamine typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like acetone.

Chemical Properties

  • Stability: Ibopamine exhibits good chemical stability in pharmaceutical formulations.
  • Half-life: The half-life in aqueous humor is approximately 2 minutes due to rapid hydrolysis, which limits its duration of action but enhances safety by minimizing central nervous system accumulation .
Applications

Ibopamine has several notable applications:

  1. Ophthalmology: It is primarily used as an eye drop formulation for inducing mydriasis during surgical procedures.
  2. Cardiac Therapy: Investigational studies have evaluated ibopamine's efficacy in treating congestive heart failure due to its positive inotropic effects when converted to epinine .
  3. Research Tool: Its unique receptor activity profile makes ibopamine valuable for pharmacological research focused on dopaminergic systems and adrenergic signaling pathways .
Introduction to Ibopamine: Pharmacological Context and Historical Significance

Evolution of Dopaminergic Agonists in Cardiovascular and Ocular Therapeutics

Dopaminergic agonists emerged as critical pharmacotherapeutic agents in the late 20th century, targeting conditions ranging from heart failure to intraocular pressure dysregulation. Early dopamine itself exhibited therapeutic potential but faced bioavailability limitations due to rapid deamination by monoamine oxidase (MAO) and first-pass metabolism. This spurred development of prodrugs like ibopamine (diisobutyric ester of N-methyldopamine), designed for oral absorption and subsequent hydrolysis to the active metabolite epinine (N-methyldopamine) [5] [6].

In cardiovascular medicine, dopaminergic agonists addressed the neurohormonal dysregulation in congestive heart failure (CHF). Dopamine’s intravenous administration restricted utility, creating demand for orally bioavailable alternatives. Ibopamine fulfilled this need, demonstrating vasodilatory and mild inotropic effects without significantly increasing myocardial oxygen demand [1] [5]. Concurrently, ophthalmology sought agents influencing aqueous humor dynamics. Researchers observed that topical ibopamine induced mydriasis (pupillary dilation) without cycloplegia and modulated intraocular pressure (IOP) via dopaminergic and adrenergic receptors in the ciliary body [4] [6] [10]. This dual-sector applicability positioned ibopamine uniquely among dopamine-derived therapeutics.

Table 1: Key Dopaminergic Agonists in Cardiovascular and Ocular Therapeutics

CompoundPrimary Receptor TargetsCardiovascular ApplicationOcular Application
DopamineDA1, DA2, β1, α1Acute CHF (IV only)Limited (instability)
Ibopamine (Epinine)DA1, DA2, β1, β2, α1 (weak)Chronic CHF (oral)IOP modulation, mydriasis
FenoldopamSelective DA1Hypertensive urgencyInvestigational

Ibopamine’s Role in Receptor-Specific Drug Development

Ibopamine represents a milestone in receptor-specific design. Its active metabolite, epinine, exhibits distinct affinity profiles:

  • High potency at dopaminergic receptors (DA1 > DA2)
  • Moderate activity at β1- and β2-adrenergic receptors
  • Weak stimulation of vascular α1-adrenergic receptors [1] [6]

This multi-receptor engagement translates to targeted physiological effects:

  • DA1 Activation: Renal, mesenteric, and coronary vasodilation, reducing systemic vascular resistance in CHF [1] [5]
  • DA2 Activation: Inhibition of norepinephrine release and renin-angiotensin-aldosterone system (RAAS) activity, counteracting neurohormonal overdrive in heart failure [1]
  • β2-Adrenergic Stimulation: Trabecular meshwork relaxation and increased aqueous humor outflow in glaucoma management [4] [10]

Critically, ibopamine’s esterification shields the catechol moiety, enabling 75-95% oral bioavailability. Esterases in blood and tissues (including aqueous humor) rapidly hydrolyze it to epinine within minutes, ensuring localized receptor effects [3] [6] [9]. This pharmacokinetic refinement addressed a significant limitation of natural catecholamines.

Table 2: Receptor Binding Profile and Functional Effects of Ibopamine (via Epinine)

Receptor TypeAffinityPrimary Tissue ActionsTherapeutic Outcome
DA1HighVasodilation (renal, coronary), Increased renal blood flowAfterload reduction in CHF
DA2ModerateInhibited norepinephrine release, Suppressed RAAS activityNeurohormonal modulation in CHF
β1-AdrenergicModerateMild positive inotropyCardiac output improvement
β2-AdrenergicModerateUveoscleral outflow enhancement, Aqueous production increaseIOP modulation in glaucoma
α1-AdrenergicWeakMinimal vasoconstriction (counterbalanced by DA1)Stable blood pressure

Cardiovascular Mechanistic Insights

Ibopamine’s hemodynamic profile derives from integrated receptor effects. In anesthetized dog models, it lowered systemic vascular resistance by 15-25% while increasing cardiac index by 10-15% without tachycardia – contrasting sharply with pure β-agonists [1]. Human studies confirmed:

  • Plasma norepinephrine reduction by ~30% (DA2-mediated sympathoinhibition) [5]
  • Increased sodium excretion (DA1-mediated renal effects) [5]
  • Preservation of renal glomerular filtration rate during prolonged CHF therapy [5]

These effects remained synergistic with standard CHF therapies (diuretics, ACE inhibitors), establishing ibopamine as a neurohormonally targeted oral agent [5].

Ocular Pharmacology Innovations

Topical ibopamine (typically 1-2%) exploits differential receptor expression in ocular tissues:

  • IOP Dynamics: DA1 agonism increases aqueous humor production by 13-20% via cAMP pathways in ciliary epithelium [4] [10]. This property enables its diagnostic use in provocative tests for early glaucoma detection, where exaggerated IOP spikes (>5 mmHg) indicate compromised outflow facility [10].
  • Mydriatic Mechanism: α-adrenergic and D1-receptor stimulation induces iris dilator muscle contraction without paralyzing accommodation [6] [10]. Studies in normotensive humans show pupillary dilation from 3.7mm to 7.7mm within 30 minutes [4].

Table 3: Clinically Documented Effects of Ibopamine in Human Studies

Therapeutic AreaStudy DesignKey ParametersOutcome
Cardiovascular (CHF)1-year noncomparative trial [5]Cardiac index, Systemic vascular resistance+12-15% CI, -18-22% SVR
Ocular HypertensionDouble-masked RCT (n=24) [4]Aqueous humor flow (fluorophotometry)+13% production (P<0.0001)
Glaucoma DiagnosticsCohort study (n=830 eyes) [10]IOP response in glaucoma suspects61% positivity predicting progression

Ibopamine thus exemplifies rational prodrug design achieving receptor-specific actions across organ systems. Its development paved the way for tissue-targeted dopaminergic agents in other therapeutic domains.

Properties

CAS Number

66195-31-1

Product Name

Ibopamine

IUPAC Name

[4-[2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C17H25NO4/c1-11(2)16(19)21-14-7-6-13(8-9-18-5)10-15(14)22-17(20)12(3)4/h6-7,10-12,18H,8-9H2,1-5H3

InChI Key

WDKXLLJDNUBYCY-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CCNC)OC(=O)C(C)C

Solubility

Soluble in DMSO

Synonyms

Escandine
ibopamine
ibopamine hydrochloride
Inopamil
N-methyldopamine diisobutyrate
propanoic acid, 2-methyl-, 4-(2-(methylamino)ethyl)-1,2-phenylene ester
SB 7505
SB-7505

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CCNC)OC(=O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.